6-Benzothiazolesulfonic acid, 2-amino-
Overview
Description
6-Benzothiazolesulfonic acid, 2-amino- is a useful research compound. Its molecular formula is C7H6N2O3S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Benzothiazolesulfonic acid, 2-amino- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Benzothiazolesulfonic acid, 2-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzothiazolesulfonic acid, 2-amino- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that benzothiazole derivatives are widely used in synthetic and medicinal chemistry, being components of many compounds and drugs with diverse biological activities .
Mode of Action
It’s known that this compound is used as a reagent in the preparation of novel benzothiazole derivatives .
Biochemical Pathways
Benzothiazole derivatives are known to have a broad spectrum of biological activity, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (23027) and its solid physical form suggest that it may have certain pharmacokinetic properties .
Result of Action
2-Aminobenzo[d]thiazole-6-sulfonic acid is used as a reagent in the preparation of novel benzothiazole derivatives, which are being investigated for antiviral activity against various influenza A2 strains in mice . This suggests that the compound may have potential antiviral effects.
Action Environment
It’s known that the compound is relatively stable and can be stored at room temperature .
Biochemical Analysis
Biochemical Properties
6-Benzothiazolesulfonic acid, 2-amino- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in sulfur metabolism, such as sulfotransferases, which catalyze the transfer of sulfate groups to various substrates . Additionally, 6-Benzothiazolesulfonic acid, 2-amino- can bind to proteins containing thiol groups, forming stable complexes that can influence protein function and stability . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 6-Benzothiazolesulfonic acid, 2-amino- on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction . Furthermore, 6-Benzothiazolesulfonic acid, 2-amino- can affect gene expression by interacting with transcription factors and altering their binding affinity to DNA . This compound also impacts cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 6-Benzothiazolesulfonic acid, 2-amino- exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . For instance, it has been found to inhibit certain sulfotransferases by competing with natural substrates for binding sites . Additionally, 6-Benzothiazolesulfonic acid, 2-amino- can induce conformational changes in proteins, affecting their function and interactions with other biomolecules . These molecular interactions underscore the compound’s versatility in modulating biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzothiazolesulfonic acid, 2-amino- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Benzothiazolesulfonic acid, 2-amino- is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 6-Benzothiazolesulfonic acid, 2-amino- vary with different dosages in animal models. At low doses, the compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 6-Benzothiazolesulfonic acid, 2-amino- can induce toxic effects, including oxidative stress and cellular damage . These threshold effects emphasize the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
6-Benzothiazolesulfonic acid, 2-amino- is involved in various metabolic pathways, particularly those related to sulfur metabolism . It interacts with enzymes such as sulfotransferases and sulfatases, influencing the transfer and removal of sulfate groups from biomolecules . These interactions can affect metabolic flux and the levels of key metabolites, thereby modulating cellular functions and energy production .
Transport and Distribution
The transport and distribution of 6-Benzothiazolesulfonic acid, 2-amino- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via sulfate transporters, which facilitate its uptake and accumulation . Once inside the cell, 6-Benzothiazolesulfonic acid, 2-amino- can bind to intracellular proteins, influencing its localization and activity . These transport mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
6-Benzothiazolesulfonic acid, 2-amino- exhibits specific subcellular localization patterns that are essential for its activity and function . It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding these localization patterns is vital for elucidating the compound’s role in cellular processes and its potential as a therapeutic agent.
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7/h1-3H,(H2,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAGMVXJHAZUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066741 | |
Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21951-32-6 | |
Record name | 2-Amino-6-benzothiazolesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21951-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021951326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Benzothiazolesulfonic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminobenzothiazole-6-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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